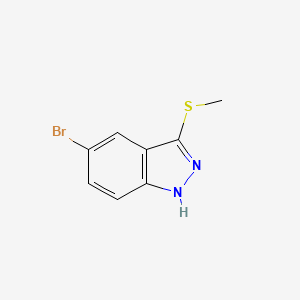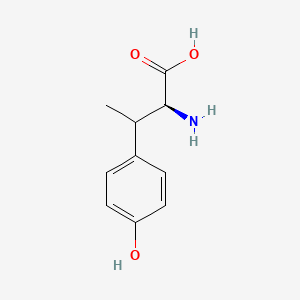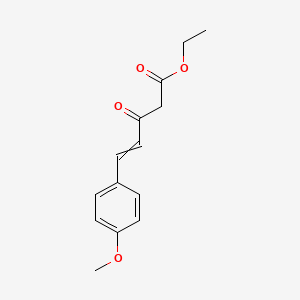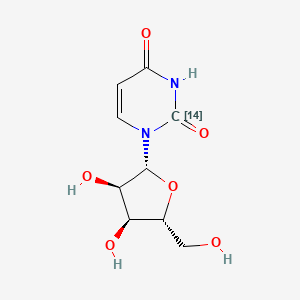
(s)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
Übersicht
Beschreibung
(s)-1-(2,4-Dichlorophenyl)ethane-1,2-diol, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly prescribed for conditions such as arthritis, menstrual cramps, and postoperative pain.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis in Drug Production
(S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol has significant applications in the enantioselective synthesis of drugs. For instance, a study highlighted the biotransformation of related compounds for the highly enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole. This process involved the use of a specific Acinetobacter sp. strain for the biocatalysis of related compounds, achieving high yield and enantiomeric excess, thereby proving essential in drug synthesis (Miao, Liu, He, & Wang, 2019).
Environmental Monitoring and Remediation
Another vital application is in environmental monitoring and remediation. A study developed a novel sample preparation technique for the preconcentration and determination of related compounds in water samples, using a new ionic liquid for extraction. This method, coupled with gas chromatography-mass spectrometry, proved effective in extracting and determining the presence of related compounds, demonstrating its utility in environmental analysis (Li et al., 2010).
Photocatalytic Mineralization
In the field of photocatalysis, studies have investigated the photocatalytic mineralization of related compounds. For example, research on TiO2/BaTiO3-assisted photocatalytic mineralization of diclofop-methyl under UV-light irradiation in the presence of oxidizing agents showed effective degradation of related compounds, providing insights into advanced oxidation processes for environmental remediation (Devi & Krishnamurthy, 2009).
Biodegradation in Groundwater
Significantly, the compound's derivatives have been studied in the context of groundwater biodegradation. Research on enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane as primary substrates highlighted the potential to use related compounds to stimulate the biodegradation process in contaminated groundwater, thus contributing to in-situ environmental remediation strategies (Hatzinger, Streger, & Begley, 2015).
Conformational Studies and Chemical Analysis
Furthermore, ab initio conformational studies on diols and binary diol‐water systems using DFT methods have provided deep insights into the structure and behavior of related compounds at the molecular level. Such studies are crucial for understanding the physicochemical properties of these compounds, which is essential for their effective application in various scientific fields (Manivet & Masella, 1998).
Eigenschaften
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAZETJSOZQUJL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707547 | |
| Record name | (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
CAS RN |
187164-23-4 | |
| Record name | (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)









![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 16-methylheptadecanoate](/img/structure/B1505524.png)


![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)